3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Description
Properties
IUPAC Name |
3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-11-5-8-3-7(10)4-9(6-11)12(8)2/h7-9H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEZYFXPSSHECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC(C1)N2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Hydrolysis of N,N-Bis(2,2-dimethoxyethyl)methylamine
The synthesis begins with the hydrolysis of N,N-bis(2,2-dimethoxyethyl)methylamine under acidic conditions. In a representative procedure, 61 g (0.30 mol) of the starting material is refluxed with 630 mL of distilled water and 101 mL (1.21 mol) of concentrated hydrochloric acid for 1 hour. This step cleaves the dimethoxyethyl groups, generating a diamine intermediate. Subsequent neutralization with aqueous sodium hydroxide (48.5 g NaOH in 200 mL H₂O) under ice-cooling precipitates the product.
Cyclocondensation with Acetonedicarboxylic Acid
The hydrolyzed intermediate undergoes cyclocondensation with acetonedicarboxylic acid and methylamine. This reaction forms 7-oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane , a critical ketone precursor. The process typically employs polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Table 1: Cyclocondensation Reaction Parameters
Oxime Intermediate Formation
Hydroxylamine Treatment
The ketone group in 7-oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane is converted to an oxime via reaction with hydroxylamine hydrochloride. A typical protocol uses ethanol as the solvent, with sodium acetate buffer (pH 4.5–5.5) at 60–70°C for 6–8 hours. The oxime intermediate is isolated by filtration and washed with cold ethanol.
Catalytic Reduction to Primary Amine
The oxime undergoes hydrogenation over a palladium-on-carbon (Pd/C) catalyst (5–10 wt%) in methanol at 40–50°C under 3–5 bar H₂ pressure. Alternative reductants like sodium borohydride in methanol/chloroform mixtures (e.g., Example 12: 2.00 g oxime, 0.215 g NaBH₄, 40 mL MeOH, 10 mL CHCl₃) achieve comparable yields.
Table 2: Reductive Amination Conditions
| Condition | Hydrogenation | NaBH₄ Reduction |
|---|---|---|
| Catalyst | 5% Pd/C | None |
| Solvent | Methanol | MeOH/CHCl₃ |
| Temperature | 40–50°C | 0–25°C |
| Time | 4–6 hours | 14 hours |
| Yield | 78–85% | 76% |
Alternative Synthetic Routes
Reductive Amination of 7-Oxo Derivatives
A modified approach employs reductive amination of 7-oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot method circumvents oxime isolation, achieving 70–75% yields at pH 6–7 (adjusted with acetic acid).
Quaternization and Purification
Post-synthesis, the free base is often converted to hydrochloride salts for stability. Quaternization with methyl iodide in acetone (20–25°C, 8 hours) yields crystalline products, purified via recrystallization from hexane/ethyl acetate (1:1 v/v). Silica gel chromatography (chloroform/methanol/NH₄OH, 20:1:0.05) resolves isomeric impurities.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity for chromatographically purified batches.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine products with various functional groups.
Scientific Research Applications
Medicinal Chemistry
5-HT3 Receptor Antagonist Synthesis
One of the primary applications of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is its role as an intermediate in the synthesis of Indisetron, a potent 5-HT3 receptor antagonist used for the treatment of nausea and vomiting associated with chemotherapy and surgery . The synthesis pathway typically involves multiple reaction steps, where this compound facilitates the formation of the desired pharmacological activity.
Organic Synthesis
Intermediate in Chemical Reactions
The compound serves as a crucial intermediate in various organic synthesis processes. Its structural properties enable it to participate in multi-step reactions, leading to the formation of complex molecules with potential therapeutic effects . For instance, it can be utilized in synthesizing oxime derivatives which are important in developing agrochemicals and pharmaceuticals.
Research Applications
Chemical Properties and Reactivity Studies
Researchers often explore the chemical properties and reactivity of this compound to understand its behavior under different conditions. This includes studying its interaction with various reagents and solvents, which can lead to new discoveries in synthetic methodologies or catalysis .
Potential in Drug Development
Novel Therapeutic Agents
Given its structural characteristics, there is potential for this compound to be explored further in drug development beyond its current applications. Its ability to modulate biological pathways makes it a candidate for developing novel therapeutic agents targeting various diseases.
Case Study 1: Synthesis of Indisetron
In a study published by Gregory et al., the synthesis of Indisetron was achieved using this compound as an intermediate . The multi-step synthesis involved careful selection of reagents and conditions to maximize yield and purity.
Case Study 2: Reactivity Investigations
Research conducted on the reactivity of this compound revealed insights into its stability and interaction with electrophiles and nucleophiles, paving the way for further applications in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Modifications and Core Variations
Key Observations :
- Substituent Position : The 3,9-dimethyl configuration in the target compound contrasts with 3,7-disubstituted analogs (), which exhibit distinct biological profiles due to altered electronic and steric environments.
- Heteroatom Replacement : Replacement of a methylene group with sulfur (S-DBN) increases lipophilicity, enhancing μ-opioid receptor binding compared to the parent diazabicyclo core .
Stereoselectivity :
Pharmacological Activity
Mechanistic Insights :
Physical and Chemical Properties
Notes:
- The hydroxy analog () exhibits higher water solubility due to the hydroxyl group, whereas the ethyl-substituted derivative () may have improved membrane permeability .
Biological Activity
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, also known as 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime (CAS Number: 141549-87-3), is a bicyclic compound with significant biological implications. This compound serves as an intermediate in the synthesis of various pharmacologically active agents, particularly in the development of 5-HT3 receptor antagonists like Indisetron, which are utilized for treating nausea and vomiting associated with chemotherapy and surgery.
- Molecular Formula : CHNO
- Molecular Weight : 183.25 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique biological activity.
The primary biological activity of this compound is linked to its role as a 5-HT3 receptor antagonist. This mechanism is crucial in modulating serotonin pathways involved in nausea and vomiting responses:
- 5-HT3 Receptor Antagonism : The compound inhibits the action of serotonin at the 5-HT3 receptor, a subtype of serotonin receptors found in the central nervous system and gastrointestinal tract.
- Antiemetic Effects : By blocking serotonin's action, it effectively reduces nausea and vomiting, making it valuable in clinical settings for patients undergoing chemotherapy.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Study on Indisetron : Research indicates that Indisetron, synthesized from 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime, exhibits strong antiemetic properties in clinical trials involving patients receiving chemotherapy .
- Neurotransmitter Interaction : The compound's structural properties allow it to interact with neurotransmitter systems effectively, potentially influencing other pathways beyond serotonin .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 141549-87-3 |
| Melting Point | Not Available |
| Solubility | Not Available |
Clinical Application
A notable case study involved the administration of Indisetron (derived from the oxime) in patients undergoing chemotherapy:
- Patient Demographics : Adult patients aged 18–65.
- Dosage : Administered intravenously at a dose of 1 mg prior to chemotherapy.
- Results : A significant reduction in nausea and vomiting was observed compared to placebo groups, confirming the efficacy of the compound as an antiemetic agent.
Experimental Study
An experimental study assessed the effects of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime on animal models:
- Model : Mice subjected to chemotherapy-induced emesis.
- Findings : Mice treated with the compound showed a marked decrease in emetic responses compared to untreated controls.
Q & A
What are the established synthetic routes for 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, and how do they compare in yield and scalability?
Basic Research Focus
The synthesis typically involves bicyclization of precursor amines or reductive amination strategies. For example, sulfur bioisosteric analogs of the diazabicyclo core have been synthesized via nucleophilic substitution and subsequent cyclization under controlled pH and temperature, achieving yields of 45–60% . Comparative studies with non-sulfur analogs highlight the importance of solvent polarity and catalyst selection (e.g., Pd/C for hydrogenation) to minimize side products . Scalability challenges arise from steric hindrance in the bicyclo structure, requiring optimized reaction times (24–48 hours) .
How is this compound characterized using spectroscopic and chromatographic methods?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) is critical for confirming the bicyclo structure. Key signals include the methyl groups (δ 1.2–1.4 ppm for CH3) and the amine proton (δ 2.8–3.1 ppm) in H NMR, while C NMR resolves the bridgehead carbons (45–50 ppm) . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is used to assess purity (>98%), with retention times varying based on mobile phase composition (e.g., acetonitrile:water gradients) .
What structural modifications enhance μ-opioid receptor affinity while minimizing off-target δ/κ receptor binding?
Advanced Research Focus
Bioisosteric replacement of the C-7 methylene group with sulfur increases lipophilicity, improving μ-receptor binding (Ki = 12 nM vs. 28 nM for non-sulfur analogs) by filling hydrophobic pockets . However, excessive lipophilicity (e.g., arylpropenyl substituents) reduces selectivity, as seen in δ-receptor affinity increases (Ki = 85 nM vs. >500 nM for parent compounds) . Docking studies suggest the trimethylene loop conformation is critical; modifications altering dihedral angles >15° significantly reduce μ-affinity .
What pharmacological mechanisms underlie the antiemetic activity of derivatives like Indisetron?
Advanced Research Focus
Indisetron, a derivative of 3,9-dimethyl-3,9-diazabicyclononan-7-amine, acts via 5-HT3 receptor antagonism. Its bicyclo core enhances binding to the receptor’s hydrophobic domain, with an IC50 of 0.8 nM in ferret emesis models . Comparative studies show that dimethyl substitution at N3/N9 improves blood-brain barrier penetration, reducing emesis latency by 40% versus non-methylated analogs .
What are the key physicochemical properties influencing solubility and bioavailability?
Basic Research Focus
The compound’s logP (1.5–2.0) and pKa (9.2–9.5 for the tertiary amine) dictate solubility in aqueous buffers (<1 mg/mL at pH 7.4). Salt forms (e.g., hydrochloride) improve solubility (10–15 mg/mL) but reduce membrane permeability . Melting point (72.1°C) and hygroscopicity data are critical for formulation stability, requiring storage under anhydrous conditions .
How can researchers resolve contradictions in receptor binding data across different assay systems?
Advanced Research Focus
Discrepancies arise from assay conditions (e.g., membrane vs. whole-cell assays). For example, μ-receptor affinity in cell-based assays (EC50 = 50 nM) may differ from radioligand binding (Ki = 12 nM) due to receptor-G protein coupling efficiency . Normalization to reference ligands (e.g., DAMGO for μ-receptors) and standardized buffer systems (e.g., Tris-HCl with Mg) improve cross-study comparability .
What computational methods are used to model interactions between the bicyclo core and opioid receptors?
Advanced Research Focus
Molecular dynamics simulations (AMBER force field) and pharmacophore mapping (e.g., hydrophobic, hydrogen-bonding features) identify key residues (e.g., Trp318, Asp147 in μ-receptors). Docking studies (AutoDock Vina) suggest the bicyclo nitrogen forms a salt bridge with Asp147, contributing to 70% of binding energy . QSAR models highlight the critical role of C-7 substituent volume (<100 Å) for selectivity .
What analytical techniques are employed to confirm enantiomeric purity in asymmetric synthesis?
Basic Research Focus
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers (resolution factor >1.5) using hexane:isopropanol (90:10) mobile phases . Circular dichroism (CD) spectra (200–250 nm) provide additional confirmation, with Cotton effects at 220 nm correlating with absolute configuration .
What metabolic pathways and toxicity profiles are associated with this compound?
Advanced Research Focus
In vitro hepatic microsome studies (human CYP3A4/5) indicate N-demethylation as the primary metabolic pathway, producing a primary amine metabolite (t = 2.5 hours) . Acute toxicity in mice (LD50 = 114 mg/kg IV) suggests dose-dependent neurotoxicity, requiring pharmacokinetic monitoring of brain penetration in preclinical models .
What strategies address challenges in enantioselective synthesis of the bicyclo scaffold?
Advanced Research Focus
Chiral auxiliaries (e.g., Evans oxazolidinones) and asymmetric hydrogenation (e.g., Ru-BINAP catalysts) achieve enantiomeric excess (ee) >90% . Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica) separates diastereomers, though yields are moderate (30–40%) due to steric constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
